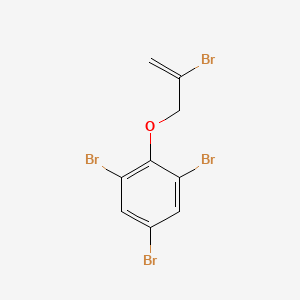

2-Bromoallyl(2,4,6-tribromophenyl) ether

Descripción

Contextualization within Brominated Organic Compounds Research

Brominated organic compounds are a broad class of chemicals utilized in various applications, most notably as flame retardants (BFRs). Research in this area is driven by the need to understand their chemical behavior, environmental fate, and potential biological activity. 2-Bromoallyl(2,4,6-tribromophenyl) ether has emerged as a significant compound within this context, primarily due to its detection in environmental matrices and its relationship to other widely used BFRs. researchgate.netnorman-network.net

This compound is classified as a brominated aryl ether. Its core structure consists of a 2,4,6-tribromophenyl (B11824935) group bonded to a 2-bromoallyl group through an ether linkage (-O-). The IUPAC name for this compound is 1,3,5-tribromo-2-(2-bromoprop-2-enoxy)benzene. nih.gov This structure places it in the family of polybrominated diphenyl ether (PBDE) analogues, which are characterized by two phenyl rings linked by an ether bond, although in this case, one of the "rings" is an acyclic allyl group. acs.org Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆Br₄O | nih.govaccustandard.com |

| Molecular Weight | 449.76 g/mol | nih.govaccustandard.com |

| CAS Number | 99717-56-3 | nih.govaccustandard.com |

| Appearance | Solid | accustandard.com |

| Melting Point | 55 - 57 °C | accustandard.com |

This data is compiled from multiple sources.

The compound is frequently described in scientific literature as a "novel" or "emerging" BFR. researchgate.netmdpi.com Its appearance in research is often linked to its role as a transformation product or metabolite of 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE), which was a component of commercial flame retardant mixtures. researchgate.netnih.gov BATE was first detected in environmental samples, which spurred further investigation into its sources, fate, and properties. researchgate.net It is now monitored in various environmental compartments, including air, water, soil, and biota, as researchers seek to understand the distribution and behavior of BFRs and their derivatives. acs.orgmdpi.commdpi.combham.ac.uk

Significance in Modern Synthetic Chemistry and Mechanistic Studies

While much of the research on this compound is environmentally focused, it holds relevance in synthetic and mechanistic chemistry. The study of its formation, reactivity, and interactions provides insight into the behavior of complex halogenated molecules.

In terms of synthesis, BATE is known to be formed from DPTE through an E2 elimination reaction. researchgate.net Although specific, dedicated laboratory syntheses are not widely published, its structure as an aryl ether falls within a class of compounds that can be synthesized through methods like palladium-catalyzed C-O cross-coupling reactions or Williamson ether synthesis. acs.orgorganic-chemistry.org

Mechanistic studies have explored its degradation and biological activity. Research has shown that BATE, along with other BFRs, can undergo photochemical degradation under simulated sunlight, a key transformation pathway in the environment. mdpi.com Furthermore, in vitro studies and molecular modeling have investigated its biological mechanisms, revealing it to be a potent antagonist of the human androgen receptor (AR). nih.gov This interaction is a significant finding in the study of endocrine-disrupting compounds, highlighting how the specific stereochemistry of halogenated ethers can influence biological function. nih.govnih.gov

Overview of Current Research Trajectories

Current research on this compound is following several key trajectories:

Environmental Monitoring and Fate: A primary focus remains on tracking its presence and transport in the environment. Studies continue to report its concentration in various media, from the Great Lakes atmosphere to northern wetlands, to better model its environmental behavior. acs.orgmdpi.com

Transformation and Degradation Pathways: Researchers are investigating the mechanisms by which BATE is formed from parent compounds like DPTE and how it subsequently degrades. researchgate.netmdpi.com This includes studies on photochemical reactions and potential biodegradation, which are crucial for predicting its environmental persistence. mdpi.com

Mechanisms of Biological Action: There is growing interest in understanding its interactions with biological systems at a molecular level. nih.gov Research into its role as an endocrine disruptor, specifically its anti-androgenic activity, is a significant area of study, often involving mixed exposures with other BFRs to assess combined effects. nih.gov

Analytical Method Development: The detection of this compound at trace levels in complex environmental and biological samples requires sophisticated analytical techniques. Ongoing research focuses on refining methods, such as gas chromatography-high resolution mass spectrometry (GC-HRMS), for its accurate identification and quantification. mdpi.comresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5-tribromo-2-(2-bromoprop-2-enoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br4O/c1-5(10)4-14-9-7(12)2-6(11)3-8(9)13/h2-3H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPZXGWCSHFKJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(COC1=C(C=C(C=C1Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904130 | |

| Record name | 2-Bromoallyl 2,4,6-tribromophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99717-56-3 | |

| Record name | 2-Bromoallyl 2,4,6-tribromophenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99717-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoallyl 2,4,6-tribromophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways of 2 Bromoallyl 2,4,6 Tribromophenyl Ether

Photochemical Transformation Mechanisms

Investigations into the environmental fate of brominated flame retardants (BFRs) often focus on their behavior under solar irradiation, which can induce significant chemical changes. While direct photochemical studies on 2-Bromoallyl(2,4,6-tribromophenyl) ether (BATE) are not extensively detailed in the available literature, the transformation mechanisms of structurally similar compounds provide insights into its potential pathways of degradation.

Photochemical debromination is a primary degradation pathway for many polybrominated compounds. Under UV or simulated sunlight irradiation, the carbon-bromine (C-Br) bond can undergo cleavage, leading to the formation of less-brominated, and sometimes more toxic, congeners. For instance, studies on decabromodiphenyl ether (DBDE) have shown that UV-Vis irradiation leads to a debromination process, resulting in the formation of diphenyl ethers with fewer bromine atoms, such as those containing six, seven, or nine bromines mdpi.com. Similarly, the photolysis of other complex BFRs like 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) under simulated sunlight results in sequential debromination products nih.gov. The phototransformation of 2,4,6-tribromophenol (B41969) (TBP) has also been shown to proceed via hydrodebromination as a main mechanism nih.govresearchgate.net.

However, some related structures exhibit significant resistance to this process. Studies on Allyl 2,4,6-tribromophenyl (B11824935) ether (TBP-AE), a compound structurally similar to BATE, indicate that it resists photo-degradation elsevierpure.comresearchgate.netnih.gov. This suggests that the photochemical stability of BATE may be higher than other BFRs, and debromination under environmental irradiation conditions might be a slow or inefficient process.

Table 1: Photochemical Debromination Findings in Related Brominated Compounds

| Compound | Irradiation Conditions | Key Findings | Reference |

|---|---|---|---|

| Decabromodiphenyl Ether (DBDE) | UV-Vis Irradiation | Formation of hexa-, hepta-, and nona-brominated diphenyl ethers through debromination. mdpi.com | mdpi.com |

| 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) | Simulated Sunlight | Formation of eight sequential debromination products. nih.gov | nih.gov |

| 2,4,6-Tribromophenol (TBP) | UV Irradiation | Hydrodebromination identified as the main phototransformation mechanism. nih.govresearchgate.net | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort.

Another potential photochemical degradation pathway for BATE is the cleavage of its ether bond (C-O-C). Ether linkages are generally characterized by high chemical stability, and their cleavage often requires harsh conditions, such as the presence of a strong acid wikipedia.orgmasterorganicchemistry.com. In photochemical reactions, acid-catalyzed nucleophilic substitution can lead to the breaking of the ether bond wikipedia.org.

The process typically begins with the protonation of the ether oxygen, which makes the adjacent carbon atom susceptible to nucleophilic attack masterorganicchemistry.com. Depending on the structure of the ether, the subsequent cleavage can follow an SN1 or SN2 mechanism wikipedia.orgmasterorganicchemistry.com. For a compound like BATE, this reaction would result in the formation of a brominated phenol (B47542) (e.g., 2,4,6-tribromophenol) and a bromo-allyl derivative. While this pathway is chemically plausible, specific experimental studies confirming the photochemical ether bond cleavage of BATE under simulated environmental conditions are not prominent in the reviewed literature.

Biotransformation Pathways

The transformation of BFRs within biological systems is a critical aspect of their environmental and toxicological assessment. Biotransformation can alter the structure, persistence, and toxicity of the parent compound, sometimes leading to metabolites of greater concern.

This compound is suspected to be a biotransformation product of another brominated flame retardant, 2,3-Dibrompropyl-2,4,6-tribromophenyl ether (DPTE) umweltprobenbank.de. This suggests that in biological matrices where DPTE is present, enzymatic or microbial action could lead to the degradation of DPTE and the subsequent formation of BATE. This positions BATE as a metabolite or intermediate in the broader biotransformation cascade of more complex BFRs. The biotransformation of BFRs can lead to the formation of various metabolites, including hydroxylated and debrominated products nih.govdiva-portal.org.

While direct studies on the anaerobic transformation of BATE are limited, extensive research on polybrominated diphenyl ethers (PBDEs) provides a valuable model for how brominated ethers behave under anaerobic conditions. In anaerobic environments like soils, sediments, and sewage sludge, microbial reductive debromination is a significant transformation pathway asm.orgunifr.ch.

Studies have demonstrated that anaerobic bacteria can remove bromine atoms from PBDEs, leading to the formation of less-brominated congeners asm.orgresearchgate.net. This process is often slow, especially for highly brominated compounds nih.govberkeley.edu. For example, in one study, only 5% of added decabromodiphenyl ether was debrominated in anaerobic sludge after 238 days unifr.ch. The debromination pathways often show a preference for the removal of bromine atoms at the para and meta positions of the phenyl rings nih.gov. It is plausible that BATE could undergo a similar microbially-mediated reductive debromination under anaerobic conditions, although specific products and rates have not been documented.

Table 2: Summary of Anaerobic Debromination Studies on Polybrominated Diphenyl Ethers (PBDEs)

| PBDE Congeners Studied | Microbial Environment | Key Findings on Transformation | Reference |

|---|---|---|---|

| Octa-BDE mixture | Anaerobic bacteria from soils and sediments | Debromination occurred in samples from 20 of 28 locations. asm.org | asm.org |

| Hepta-, Hexa-, Penta-, and Tetra-BDEs | Pure and mixed cultures of anaerobic dehalogenating bacteria | Preferential removal of para and meta bromines; debromination of lesser-brominated congeners was faster. nih.govberkeley.edu | nih.govberkeley.edu |

This table is interactive. Click on the headers to sort.

Given that BATE is a suspected degradation product of DPTE, the co-occurrence of these two compounds in environmental and biological samples is expected umweltprobenbank.de. The detection of a metabolite alongside its parent compound is strong evidence of active biotransformation. This pattern is commonly observed for other BFRs. For instance, the co-occurrence of 2,4,6-tribromophenol (2,4,6-TBP) with potential precursors like 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) and decabromodiphenyl ethane (B1197151) (DBDPE) in consumer products and dust suggests common sources and potential transformation relationships nih.gov. Therefore, monitoring for the simultaneous presence of BATE and DPTE could help elucidate the environmental transformation pathways of DPTE and confirm the role of BATE as a significant metabolite.

Sigmatropic Rearrangements Involving 2-Bromoallyl Aryl Ethers

Sigmatropic rearrangements are a class of pericyclic reactions where one sigma bond is changed to another in an uncatalyzed intramolecular process. For 2-bromoallyl aryl ethers, these rearrangements are pivotal in forming new carbon-carbon bonds.

Aryl-Claisen Rearrangement to Ortho-2-bromoallylphenols

The heating of an aryl allyl ether typically initiates a thieme-connect.comthieme-connect.com-sigmatropic rearrangement, known as the Claisen rearrangement, to yield an ortho-allylphenol. libretexts.org This transformation proceeds through a concerted, intramolecular mechanism involving a cyclic, six-membered transition state. Specifically, 2-bromoallyl aryl ethers undergo this Aryl-Claisen rearrangement to afford ortho-2-bromoallylphenols. thieme-connect.comresearchgate.net The reaction involves the formation of a C-C bond between the C3 of the allyl group and the ortho position of the benzene (B151609) ring, concurrent with the cleavage of the ether's C-O bond. libretexts.org This initially produces a non-aromatic dienone intermediate, which then quickly tautomerizes to the more stable aromatic phenol product.

Retention of Alkenyl Bromide Functionality During Rearrangement

A significant feature of the Aryl-Claisen rearrangement of 2-bromoallyl aryl ethers is the preservation of the alkenyl bromide functionality. thieme-connect.comresearchgate.net Throughout the C-O bond cleavage and C-C bond formation process, the bromine atom attached to the allyl group remains intact. thieme-connect.comresearchgate.net This retention is crucial as it demonstrates the compatibility of synthetically important alkenyl halides during these C–O/C–C σ-bond migration events. thieme-connect.comresearchgate.net The resulting ortho-2-bromoallylphenol products are valuable building blocks, for instance, for subsequent Suzuki-Miyaura cross-coupling reactions. researchgate.netmdpi.com

Catalytic Enhancement ofnih.govnih.gov-Sigmatropic Rearrangements

While the most prominently studied sigmatropic rearrangement for 2-bromoallyl aryl ethers is the thieme-connect.comthieme-connect.com-Claisen rearrangement, research into catalytic enhancements provides insight into reaction control. Notably, Lewis acid metal catalysts are known to promote Claisen rearrangements by coordinating to the oxygen atom of the substrates. mdpi.com For 2-bromoallyl aryl ethers, lanthanide(III) species have been identified as effective catalysts. thieme-connect.comresearchgate.netmdpi.com Specifically, a europium(III) species, Eu(fod)₃, has been used to catalyze the aryl-Claisen rearrangement, leading to ortho-2-bromoallylphenols in moderate to excellent yields under milder conditions than thermal rearrangements. thieme-connect.comresearchgate.netmdpi.com The use of such catalysts can make these reactions more efficient and selective. mdpi.com

Below is a table summarizing the yields of the Europium(III)-catalyzed Aryl-Claisen rearrangement for a representative 2-bromoallyl aryl ether.

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| 2-Bromoallyl(4-fluorophenyl) ether | Eu(fod)₃ (5 mol%) | 96 |

Advanced Mechanistic Studies on Bromination of Allylaryl Derivatives

The addition of bromine to the allylic double bond of allylaryl derivatives has been subject to detailed mechanistic investigation, revealing complex pathways involving cationic intermediates and rearrangements.

Quantum Chemical Insight into 1,2-Shift Rearrangement

Experimental and DFT-based electronic structure methods have provided significant insight into the mechanism of bromine addition to the allylic double bond of allylaryl derivatives. nih.gov It has been proposed that the reaction proceeds via an initial alkene bromination to form a bromonium intermediate, which can then undergo an intramolecular 1,2-shift of the aryl moiety to form a spiro[2.5] intermediate. nih.gov Quantum chemical simulations indicate that the nature of the functional groups on the aryl ring influences the reaction pathway. nih.gov Electron-rich aryl rings promote this 1,2-shift, leading to the formation of 1,3-dibromo adducts. nih.gov Thermochemical analysis shows that a smaller distance between the aryl carbon (C1) and the central carbon of the allylic group (C3) results in more favorable free energy changes, promoting the 1,2-shift. nih.gov

Formation and Stability of Cationic Intermediates (Bromonium vs. Spiro[2.5])

The bromination of allylaryl derivatives involves a competition between two key cationic intermediates: the classical bromonium ion and a rearranged spiro[2.5] species. nih.gov The stability and formation of these intermediates are heavily dependent on the electronic properties of the aryl ring. nih.gov

Electron-Poor Aryl Rings : When the aryl ring has electron-withdrawing groups (e.g., -CF₃), the formation of the bromonium intermediate is favored. This intermediate then leads to the formation of the "normal" 1,2-dibromo adduct. nih.gov

Electron-Rich Aryl Rings : In contrast, electron-rich aryl rings (e.g., with -OMe or -Me groups) promote the 1,2-aryl shift. nih.gov This results in the formation of the more stable cationic spiro[2.5] intermediate. nih.gov The higher electron density on the aryl ring makes it more nucleophilic, facilitating the attack on the central carbon of the allylic double bond. nih.gov This spiro[2.5] intermediate is then attacked by a bromide ion, leading to the rearranged 1,3-dibromo product. nih.gov

DFT simulations and electron density maps have confirmed this dichotomy, showing that optimized geometries for derivatives with electron-donating groups resemble the spiro[2.5] intermediate, while those with electron-withdrawing groups resemble the bromonium intermediate. nih.gov

The following table presents computational data on the difference in the change of free energy (ΔΔG) for the formation of the spiro[2.5] intermediate relative to a baseline allylaryl derivative (R=H), illustrating the influence of substituents. nih.gov

| Substituent (R) on Aryl Ring | ΔΔG (kcal/mol) | Favored Intermediate |

|---|---|---|

| -OMe (Electron-Donating) | -12.48 | Spiro[2.5] |

| -Me (Electron-Donating) | -5.45 | Spiro[2.5] |

| -H (Baseline) | 0 | Spiro[2.5] |

| -CF₃ (Electron-Withdrawing) | Data indicates Bromonium favored | Bromonium |

| Pentafluoro (Electron-Withdrawing) | Data indicates Bromonium favored | Bromonium |

Influence of Aryl Ring Electronic Properties on Rearrangement Pathways

The electronic nature of substituents on the aryl ring of an aryl allyl ether can exert a profound influence on the rate and regioselectivity of the Claisen rearrangement. Generally, the reaction proceeds through a concerted, pericyclic transition state. The electronic effects of substituents can either stabilize or destabilize this transition state, thereby altering the activation energy of the reaction.

Electron-donating groups (EDGs) on the aromatic ring tend to increase the rate of the Claisen rearrangement. By donating electron density into the ring, these groups can better stabilize the electron-deficient transition state, thus lowering the activation energy. Conversely, electron-withdrawing groups (EWGs), such as the bromine atoms in this compound, generally decrease the reaction rate. These groups withdraw electron density from the aromatic ring, which destabilizes the transition state and increases the activation energy. While this rate-retarding effect of EWGs is a general trend, it has been described as being relatively small in some contexts.

In addition to affecting the reaction rate, electronic properties also play a crucial role in determining the regioselectivity of the rearrangement, particularly in asymmetrically substituted aryl rings. For meta-substituted allyl aryl ethers, a notable trend has been observed: electron-withdrawing groups tend to direct the migrating allyl group to the ortho position that is sterically more hindered but electronically favored. For instance, it has been reported that a bromine atom at the meta-position directs the rearrangement to the adjacent ortho-position to yield 71% of that regioisomer. This directing effect is a key consideration in predicting the outcome of Claisen rearrangements for polysubstituted systems.

The presence of multiple halogen substituents, as in the case of this compound, creates a significantly electron-deficient aromatic ring. This substantial withdrawal of electron density is expected to have a pronounced effect on the energy of the transition state. Computational studies on related systems, such as aryl propargyl ethers, have provided valuable quantitative insights into these effects. Density Functional Theory (DFT) calculations have been employed to determine the Gibbs free energy barriers for such rearrangements. These theoretical models allow for a systematic investigation of how different substituents influence the activation energy and, consequently, the reaction pathway.

For instance, computational analyses of the Claisen rearrangement of various substituted aryl propargyl ethers have shown that the calculated Gibbs free energy barrier is sensitive to the electronic nature of the substituents. These studies help to quantify the extent to which electron-withdrawing groups can increase the activation energy, thereby retarding the reaction.

The following interactive data table summarizes the general influence of substituent electronic effects on the Claisen rearrangement of a hypothetical monosubstituted allyl phenyl ether, providing a comparative framework for understanding the behavior of more complex systems like this compound.

Table 1: Influence of Substituent Electronic Properties on the Claisen Rearrangement

| Substituent Group | Electronic Effect | Expected Impact on Reaction Rate |

|---|---|---|

| -OCH₃ | Electron-Donating | Increase |

| -CH₃ | Electron-Donating | Increase |

| -H | Neutral | Baseline |

| -Br | Electron-Withdrawing | Decrease |

| -NO₂ | Strongly Electron-Withdrawing | Significant Decrease |

In the specific case of this compound, both ortho positions are blocked by bromine atoms. According to the established principles of the Claisen rearrangement, when the ortho positions are substituted, the reaction can still proceed, but the allyl group is forced to migrate to the para position in a process that involves a subsequent Cope rearrangement. The high degree of bromination on the phenyl ring in this compound makes the aromatic nucleus exceptionally electron-poor. This electronic environment is anticipated to significantly raise the activation energy for the initial nsf.govnsf.gov-sigmatropic shift, making the rearrangement more challenging to achieve under standard thermal conditions.

Further detailed research, likely involving computational modeling, would be necessary to precisely quantify the activation barriers and to fully elucidate the preferred rearrangement pathway for this compound, taking into account the interplay of both electronic and steric effects imposed by the multiple bromine substituents.

An extensive search for dedicated computational and theoretical chemistry studies on this compound, as outlined in the provided structure, has been conducted. The search aimed to identify specific data related to quantum chemical characterizations and mechanistic probes using Density Functional Theory (DFT) for this particular compound.

Despite a thorough review of scientific literature, specific research articles containing the requested computational data—such as Molecular Orbital Theory applications (AM1, PM3, MNDO), frontier orbital analysis, optimization of molecular geometries and transition states, electron density mapping, Wiberg bond order analysis, or thermochemical analysis for this compound—could not be located.

While computational studies exist for the Claisen rearrangement of the parent compound, allyl phenyl ether, this information falls outside the strict scope of the request which is to focus solely on this compound. rsc.orgresearchgate.netnih.govrsc.orgskemman.is Literature concerning this compound (also known as BATE) primarily focuses on its detection in environmental samples, its role as a metabolite of other brominated flame retardants, and its interaction with biological receptors, rather than on its fundamental computational chemistry. researchgate.netscience.govresearchgate.net

Therefore, it is not possible to generate the requested article with the specified detailed, informative, and scientifically accurate content and data tables at this time, as the foundational research data does not appear to be available in the public domain.

Computational and Theoretical Chemistry Studies of 2 Bromoallyl 2,4,6 Tribromophenyl Ether

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of chemicals based on their molecular structure. For brominated flame retardants (BFRs) like 2-Bromoallyl(2,4,6-tribromophenyl) ether, these models are particularly valuable for filling data gaps where experimental data is unavailable and for screening large numbers of compounds for potential environmental and toxicological effects. nih.gov

The development of QSAR/QSPR models for brominated aryl ethers, such as polybrominated diphenyl ethers (PBDEs), has been a focus of significant research. nih.govbit.edu.cn These models establish linear relationships between structural descriptors and various properties. nih.govbit.edu.cn The process typically involves calculating a range of theoretical molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression, to build predictive models. nih.govnih.gov

Key molecular descriptors used in these models often include quantum chemical parameters derived from calculations. For instance, studies on PBDEs have successfully used descriptors derived from electrostatic potential (Vs,max, Vs,min), molecular volume (Vmc), and other parameters calculated at the HF/6-31G* level of theory. nih.govbit.edu.cn Another study on the aryl hydrocarbon receptor (AhR) binding affinity of PBDEs utilized a combination of 21 quantum chemical parameters (including charge, energy, and polarization parameters) and 13 substituent descriptors. asianpubs.org The resulting QSAR model demonstrated good fitting and predictive ability, with simulation and prediction coefficients of 0.928 and 0.828, respectively. asianpubs.org These models have been developed to predict properties such as gas-chromatographic relative retention time, n-octanol/air partition coefficient, vapor pressure, and Henry's law constant. nih.govbit.edu.cn The validation of these models is crucial for regulatory acceptance and is often performed using internal methods like leave-one-out cross-validation and external validation with separate training and test data sets. nih.gov

| Descriptor Type | Specific Descriptors | Predicted Property/Activity | Reference |

|---|---|---|---|

| Electrostatic Potential | Vs,max, Vs,min, Π, ΣV⁺(S), V⁻(S) | Physicochemical properties (retention time, KOA, vapor pressure) | nih.govbit.edu.cn |

| Quantum Chemical | Charge parameters (qH+, q-), Energy parameters, Polarization parameters (Da, axx) | Aryl Hydrocarbon Receptor (AhR) Binding Affinity | asianpubs.org |

| Electronic | Frontier Orbital Energies (EHOMO, ELUMO) | Reactivity, Luciferase Induction Activity | nih.govresearchgate.net |

| Substituent Descriptors | Total number of substituents, Substituents in different positions | Aryl Hydrocarbon Receptor (AhR) Binding Affinity | asianpubs.org |

Computational parameters are crucial for understanding and predicting the reactivity of brominated aryl ethers. nih.govresearchgate.net Studies have focused on correlating these calculated parameters with experimentally observed phenomena, such as degradation and metabolic reactions. nih.govresearchgate.netnih.gov

One of the key parameters used to elucidate reactivity is the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov For instance, in the reductive debromination of PBDEs by nanoscale zerovalent iron, a good correlation was found between the reaction rates and ELUMO values. nih.gov Highly brominated PBDEs exhibit lower ELUMO values, indicating they are more reactive towards electron donors. nih.gov This suggests that direct electron transfer is a major reaction mechanism. nih.gov

Another important thermodynamic property is the heat of formation (Hf), which represents the chemical stability of a compound. nih.gov Hf values for PBDE congeners increase with a rising number of bromine atoms, indicating the thermodynamic instability of highly brominated compounds and their greater propensity for reductive debromination. nih.gov Frontier orbital energies and frontier electron densities, calculated using methods like the semiempirical AM1 self-consistent field molecular orbital (SCF-MO) method, have been used to predict the reactivity of BDEs in electrophilic, nucleophilic, and photolytic reactions, as well as to determine the regioselectivity of metabolic reactions. nih.govresearchgate.net

| Computational Parameter | Observed Reactivity/Process | Correlation/Finding | Reference |

|---|---|---|---|

| Energy of LUMO (ELUMO) | Reductive Debromination | Lower ELUMO values correlate with higher reaction rates, indicating greater reactivity for highly brominated congeners. | nih.gov |

| Heat of Formation (Hf) | Chemical Stability | Higher Hf values (with increased bromination) indicate greater thermodynamic instability. | nih.gov |

| Frontier Orbital Energies | Electrophilic, Nucleophilic, and Photolytic Reactions | Used to elucidate the general reactivity of BDEs in various chemical reactions. | nih.govresearchgate.net |

| Frontier Electron Densities | Metabolic Reactions | Predicts the regioselectivity (orientation) of metabolic transformations. | nih.govresearchgate.net |

Computational Prediction of Molecular Interactions with Biomolecular Systems

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between small molecules, such as this compound, and biological macromolecules like proteins and receptors. These techniques provide insights into potential mechanisms of toxicity and biological activity. nih.gov

Molecular docking studies have been employed to predict the binding modes and affinities between various BFRs and potential protein targets. nih.govnih.gov For example, a study investigating the mechanisms of BFR-induced osteoarthritis used molecular docking to evaluate the binding interactions between 2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47) and 10 core target genes potentially involved in the disease's pathogenesis. nih.gov The results showed that BDE-47 could spontaneously bind to all 10 targets, with binding energies indicating the formation of stable interactions. nih.gov Such studies help identify critical toxic targets; in this case, FK506 binding protein 5 (FKBP5) was identified as the most crucial target. nih.gov

Further research has explored the interactions of different BFRs, including BDE-47 and its hydroxylated metabolite (3-OH-BDE-47), with the thyroid hormone transport protein transthyretin (TTR). nih.gov Molecular docking simulations, in agreement with experimental data, showed that the binding affinity to TTR was correlated with the compounds' structure and functional groups. nih.gov Specifically, the hydroxylated metabolite and another BFR, tetrabromobisphenol A (TBBPA), showed a stronger binding affinity than the parent BDE-47, suggesting they could disrupt the binding of the native ligand, thyroxine. nih.gov These computational predictions are essential for understanding the endocrine-disrupting potential of BFRs and their metabolites. nih.gov Following docking, molecular dynamics simulations can be used to assess the stability of the ligand-protein complex over time. nih.gov

Applications and Utility in Advanced Organic Synthesis

Utilization as Synthetic Building Blocks

The strategic placement of reactive functional groups within 2-Bromoallyl(2,4,6-tribromophenyl) ether underpins its utility as a foundational component for the construction of more intricate chemical structures. Both the bromoallyl group and the tribromophenyl ether moiety can be selectively targeted to introduce new functionalities, leading to the generation of a diverse array of derivatives.

The inherent functionality of this compound makes it an ideal precursor for the synthesis of densely-functionalized molecules. The term "densely-functionalized" refers to molecules that possess a high concentration of functional groups in a relatively small molecular space. The presence of four bromine atoms and an ether linkage provides a scaffold upon which multiple and varied chemical transformations can be performed. This allows for the systematic introduction of new atoms and groups, leading to the construction of complex and highly substituted organic compounds. The ability to sequentially or selectively react at different positions of the molecule is a key aspect of its utility in this context.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govuwindsor.ca The presence of aryl bromide functionalities in this compound makes it a suitable substrate for such reactions. Although direct studies on this specific ether are not prevalent, the reactivity of aryl bromides in Suzuki-Miyaura couplings is well-established. researchgate.net

The reaction conditions for Suzuki-Miyaura couplings can be tuned to favor either mono-, di-, or tri-substitution on the tribromophenyl ring, in principle. The steric hindrance and electronic effects of the bromine atoms and the ether group would influence the regioselectivity of the coupling. For instance, coupling at the less sterically hindered positions would be expected to be more facile.

Table 1: General Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Component | Example | Purpose |

| Aryl Halide | Aryl Bromide | Electrophilic partner |

| Organoboron Reagent | Arylboronic acid, Arylboronic ester | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a ligand | Catalyzes the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, THF/Water | Provides the reaction medium |

This table represents typical conditions and may need optimization for specific substrates like this compound.

The successful application of Suzuki-Miyaura coupling to this ether would allow for the introduction of various aryl or vinyl substituents, significantly increasing its molecular complexity and providing access to novel biaryl and stilbene-like structures.

Beyond the reactions at the bromine-substituted carbons, the ether linkage and the allylic portion of this compound offer additional avenues for derivatization.

O-alkylation: While the ether linkage itself is generally stable, under specific conditions, cleavage of the ether bond could be envisioned, followed by alkylation of the resulting phenol (B47542). More directly, the synthesis of analogs could start from 2,4,6-tribromophenol (B41969), which can be readily O-alkylated with various alkyl halides under basic conditions, as demonstrated in the synthesis of 2,4,6-tribromophenyl (B11824935) benzyl (B1604629) ether. researchgate.net This approach allows for the introduction of a wide range of substituents on the ether oxygen, modifying the steric and electronic properties of the molecule.

C-arylation/alkenylation: The aryl bromide moieties are prime candidates for direct C-H arylation or alkenylation reactions. These palladium-catalyzed methods allow for the formation of C-C bonds by coupling the aryl bromide with arenes or alkenes that have an activatable C-H bond. nih.govnih.gov This strategy complements the Suzuki-Miyaura coupling and provides an alternative route to biaryl structures and their analogs. The regioselectivity of such reactions would again be influenced by the steric and electronic environment of the C-Br bonds.

Strategic Role in Novel Carbon-Carbon Bond Formation Methodologies

The development of novel carbon-carbon bond formation methodologies is a cornerstone of modern organic synthesis. dntb.gov.ua The unique combination of reactive sites in this compound makes it an interesting substrate for exploring and developing new synthetic transformations. For instance, its polybrominated nature could be exploited in sequential or domino reactions where multiple C-C bonds are formed in a single operation. The interplay between the reactivity of the aryl bromides and the allylic bromide could lead to the discovery of new catalytic cycles or reaction pathways.

Development of Catalytic Systems for Specific Transformations

The efficient and selective transformation of a polyfunctionalized molecule like this compound often requires the development of specialized catalytic systems. For instance, to achieve selective mono-arylation at a specific bromine position via Suzuki-Miyaura coupling, a catalyst with high steric sensitivity would be necessary. Ligand design plays a crucial role in tuning the reactivity and selectivity of palladium catalysts. Similarly, developing catalytic systems that can differentiate between the aryl bromides and the allylic bromide would be a significant advancement, allowing for orthogonal functionalization of the molecule. Research in this area would focus on designing catalysts that can operate under mild conditions and tolerate the various functional groups present in the molecule and its reaction partners.

Analytical Chemistry Methodologies for Research and Characterization

Advanced Spectroscopic Techniques for Structural Elucidation (Non-Identificatory Focus)

Spectroscopic techniques are pivotal in elucidating the structural intricacies of 2-Bromoallyl(2,4,6-tribromophenyl) ether. These methods are utilized not merely for identification but to gain a deeper understanding of the molecule's electronic and vibrational states, which in turn provides insights into its reactivity and chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. In the context of this compound, ¹H and ¹³C NMR are instrumental in mechanistic studies. By monitoring the changes in chemical shifts of specific protons and carbons, researchers can track the progress of reactions involving this compound. For instance, in a reaction involving the cleavage of the ether linkage or addition to the allyl group, the corresponding NMR signals would exhibit predictable shifts.

The protons of the 2-bromoallyl group are particularly informative. The vinylic protons are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between 4.5 and 7.0 ppm, due to the deshielding effect of the double bond. oregonstate.edu The methylene (B1212753) protons adjacent to the ether oxygen would also be deshielded, with their chemical shift influenced by both the oxygen and the bromine atom. chemistrysteps.commsu.edu Similarly, the aromatic protons on the tribromophenyl ring would appear in the aromatic region, with their exact chemical shifts dictated by the strong deshielding effect of the bromine atoms.

In mechanistic studies, any alteration to these groups would result in a corresponding change in their chemical shifts, providing valuable information about the reaction pathway. For example, the saturation of the double bond in the allyl group would cause the vinylic proton signals to disappear and new signals to appear in the upfield region, characteristic of alkyl protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in Mechanistic Studies

| Protons | Predicted Chemical Shift (ppm) | Rationale for Mechanistic Insights |

| Vinylic Protons (=CH₂) | 4.5 - 7.0 | Disappearance or shift indicates reactions at the double bond. |

| Methylene Protons (-CH₂-O) | 3.5 - 5.5 | Shift indicates changes in the ether linkage or adjacent groups. |

| Aromatic Protons (Ar-H) | 7.0 - 9.0 | Changes in substitution on the aromatic ring will alter these shifts. |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, these techniques are essential for confirming the presence of its key structural features.

IR spectroscopy is particularly sensitive to polar bonds and is used to identify the characteristic stretching and bending vibrations. Key absorptions for this molecule would include the C-O-C stretching of the ether linkage, the C=C stretching of the allyl group, and the C-Br stretching of the bromoallyl and tribromophenyl groups. libretexts.orgucla.edu

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and provides complementary information. The C=C double bond in the allyl group and the aromatic ring vibrations are typically strong in the Raman spectrum. uci.edukurouskilab.com The C-Br bonds also exhibit characteristic Raman shifts. researchgate.net The combined use of IR and Raman spectroscopy allows for a comprehensive functional group analysis.

Table 2: Characteristic IR and Raman Vibrational Frequencies for Functional Group Analysis

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| C=C (alkene) | 1680 - 1620 | 1680 - 1625 | Stretching |

| C-O-C (ether) | 1300 - 1000 | 950 - 800 | Asymmetric/Symmetric Stretching |

| C-Br (alkyl) | < 700 | 700 - 505 | Stretching |

| C-Br (aryl) | < 700 | 700 - 505 | Stretching |

| Aromatic C=C | 1600 - 1450 | 1610 - 1550 | Ring Stretching |

| =C-H (alkene) | 3100 - 3010 | Not typically strong | Stretching |

| Ar-H | ~3030 | Not typically strong | Stretching |

High-Resolution Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex environmental or industrial samples.

Gas Chromatography (GC) Coupled with Various Detectors

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is volatilized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. For the analysis of brominated flame retardants, low-polarity stationary phases such as those containing 5% phenyl and 95% dimethylpolysiloxane (e.g., DB-5ms) are commonly used. nih.gov

The choice of detector is critical for sensitive and selective detection. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for the detection of this tetrabrominated ether. A Nitrogen-Phosphorus Detector (NPD) can also be used if nitrogen-containing analogues or impurities are of interest. chromatographyonline.com However, coupling GC with a Mass Spectrometer (MS) provides the highest degree of certainty in identification and quantification. High-resolution mass spectrometry (HRMS) has been successfully used for the analysis of 2-bromoallyl 2,4,6-tribromophenyl (B11824935) ether (BATE) in environmental samples. researchgate.net

Table 3: Typical Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition | Rationale |

| Column Type | DB-5ms or similar (low polarity) | Good separation for brominated flame retardants. nih.gov |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing good resolution and analysis time. sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | Inert and provides good chromatographic efficiency. |

| Injector Temperature | 250 - 280 °C | Ensures complete volatilization without thermal degradation. |

| Detector | ECD, NPD, or Mass Spectrometer (MS) | ECD offers high sensitivity to halogens; MS provides structural information. chromatographyonline.com |

Liquid Chromatography (LC) Applications

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), offers an alternative for the analysis of this compound, especially for samples that are not amenable to GC due to thermal instability or high polarity. Reversed-phase chromatography with a C18 stationary phase is commonly employed for the separation of brominated flame retardants. osti.gov

The mobile phase typically consists of a mixture of water with an organic modifier such as methanol (B129727) or acetonitrile. thermofisher.comciemat.es Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to achieve optimal separation of compounds with a wide range of polarities. Detection can be achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light. For more selective and sensitive detection, LC can be coupled with a mass spectrometer (LC-MS). thermofisher.com

Table 4: Typical Liquid Chromatography (LC) Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition | Rationale |

| Column Type | C18 reversed-phase | Versatile for the separation of non-polar to moderately polar compounds. osti.gov |

| Mobile Phase | Methanol/Water or Acetonitrile/Water | Common solvent systems for reversed-phase chromatography. thermofisher.comciemat.es |

| Elution Mode | Gradient | Allows for the separation of components with a range of polarities. |

| Detector | UV or Mass Spectrometer (MS) | UV is a general-purpose detector; MS provides higher selectivity and sensitivity. osti.govthermofisher.com |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it is an invaluable tool for the identification and structural elucidation of compounds like this compound. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is characteristic of the compound's structure.

For this compound, the fragmentation is expected to be influenced by the presence of the bromine atoms and the ether linkage. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion and any bromine-containing fragments will appear as characteristic clusters of peaks.

Common fragmentation pathways for brominated ethers include the loss of bromine atoms and cleavage of the ether bond. libretexts.orgmiamioh.edu Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is a common fragmentation pathway for ethers. miamioh.edu For this molecule, cleavage of the bond between the methylene group and the oxygen, or the bond between the oxygen and the aromatic ring, would lead to characteristic fragment ions. The loss of the entire 2-bromoallyl group or the tribromophenyl group are also likely fragmentation pathways. The study of pyrolysis products of a similar compound, 1,2-bis(2,4,6-tribromophenoxy)ethane, has shown the formation of brominated vinyl phenyl ethers and other related fragments, which can provide clues to the expected fragmentation of this compound. researchgate.net

Table 5: Plausible Mass Spectrometry Fragments of this compound

| Fragment Ion | Plausible Origin |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-Br₂]⁺ | Loss of two bromine atoms |

| [C₉H₅Br₃O]⁺ | Loss of the bromoallyl radical |

| [C₃H₄Br]⁺ | 2-bromoallyl cation |

| [C₆H₂Br₃O]⁻ | Tribromophenoxide anion (in negative ion mode) |

High-Resolution Mass Spectrometry (HRMS) for Formula Verification

High-resolution mass spectrometry is a cornerstone technique for the confirmation of the elemental composition of unknown or synthesized compounds by providing a highly accurate mass measurement of the parent ion. For this compound, with a chemical formula of C9H6Br4O, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The verification process involves comparing the experimentally measured mass-to-charge ratio (m/z) of the molecular ion with the theoretically calculated exact mass. The high resolving power of HRMS instruments allows for the differentiation between ions of the same nominal mass but different elemental compositions. The presence of four bromine atoms in the molecule creates a characteristic isotopic pattern that further aids in its identification.

Table 1: Theoretical vs. Experimental Mass for Formula Verification of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C9H6Br4O |

| Calculated Exact Mass | 449.71112 Da |

| Observed m/z (HRMS) | Hypothetical Value |

| Mass Accuracy (ppm) | Hypothetical Value |

Note: Specific experimental HRMS data for this compound is not publicly available in the reviewed literature. The table illustrates the methodology.

Tandem Mass Spectrometry (MS/MS) for Product Ion Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to structurally characterize a compound by isolating a precursor ion and inducing its fragmentation to produce a spectrum of product ions. This product ion spectrum serves as a structural fingerprint of the molecule. For this compound, the fragmentation is expected to occur at the ether linkage and the bromoallyl group.

While specific experimental MS/MS data for this compound is scarce, analysis of related brominated phenyl ethers suggests that common fragmentation pathways would involve the cleavage of the ether bond, leading to the formation of the tribromophenoxy cation or the 2-bromoallyl cation. Subsequent fragmentations could involve the loss of bromine atoms or other neutral losses.

Table 2: Predicted Product Ions from MS/MS Analysis of this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 449.7 | 328.8 | C3H4Br |

| 449.7 | 119.9 | C6H2Br3O |

| 328.8 | 249.9 | Br |

| 328.8 | 171.0 | 2Br |

Note: These are predicted fragmentation patterns based on the analysis of structurally similar compounds. Experimental data is required for confirmation.

Investigation of Competing Fragmentation Pathways

In mass spectrometry, the fragmentation of a molecular ion is often not a single, linear process but a series of competing and consecutive reactions. The investigation of these competing fragmentation pathways provides a deeper understanding of the molecule's stability and the lability of its various chemical bonds under ionization conditions.

For this compound, key competing fragmentation pathways likely include:

Cleavage of the Ether Bond: This is a common fragmentation pathway for ethers, which can proceed through two main routes:

Formation of the tribromophenoxy radical and the 2-bromoallyl cation.

Formation of the 2-bromoallyl radical and the tribromophenoxy cation. The relative abundance of the resulting fragment ions would depend on the stability of the respective cations and radicals.

Rearrangement Reactions: Intramolecular rearrangements can occur prior to or during fragmentation. For instance, a hydrogen rearrangement from the allyl group to the ether oxygen could precede the cleavage of the C-O bond.

Loss of Bromine Atoms: The sequential loss of bromine atoms from the tribromophenyl ring is another expected fragmentation pathway, leading to a series of ions with decreasing mass-to-charge ratios.

The study of pyrolysis products of a similar compound, 1,2-Bis(2,4,6-tribromophenoxy)ethane, identified various brominated vinyl phenyl ethers and brominated alkyl phenyl ethers, indicating that complex bond cleavages and rearrangements are characteristic of this class of compounds under energetic conditions.

Q & A

Q. What are the key physicochemical properties of 2-bromoallyl(2,4,6-tribromophenyl) ether (BATE), and how do they influence experimental handling?

- Answer : BATE is a solid with a melting point of 95–96°C and a density of 2.2 kg/L at 4°C. It is very slightly soluble in water but dissolves readily in organic solvents such as dichloromethane and toluene . These properties necessitate storage in airtight containers at low temperatures (<4°C) to prevent sublimation or degradation. Handling requires inert atmospheres (e.g., nitrogen) during synthesis to avoid bromine loss or side reactions.

Q. What analytical methods are validated for quantifying BATE in environmental or biological samples?

- Answer : Gas chromatography coupled with negative chemical ionization mass spectrometry (GC-NCI/MS) is the most sensitive method, achieving detection limits <1 ng/g for BATE in sediment and tissue matrices. Internal standards like ¹³C-labeled BDE-47 are recommended for isotope dilution calibration . Sample preparation involves accelerated solvent extraction (ASE) with hexane:acetone (1:1) followed by silica gel cleanup to remove lipids and interfering compounds .

Q. How is BATE synthesized, and what are common intermediates in its production?

- Answer : BATE is synthesized via bromination of phenol to form 2,4,6-tribromophenol, followed by etherification with allyl bromide. A key intermediate is 2,4,6-tribromophenyl allyl ether (ATE), which undergoes bromination at the allylic position to yield BATE . Reaction conditions (e.g., excess bromine, 80°C, 12 hr) must be tightly controlled to avoid over-bromination .

Advanced Research Questions

Q. What molecular mechanisms underlie BATE’s endocrine-disrupting effects, and how are these evaluated experimentally?

- Answer : BATE acts as an androgen receptor (AR) antagonist by competitively binding to the ligand-binding domain (LBD), disrupting testosterone-mediated transcriptional activity. In vitro assays using AR-transfected HEK293 cells and luciferase reporters are standard for assessing antagonism. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities, with BATE showing a Ki of ~0.5 μM, comparable to flutamide .

Q. What degradation pathways dominate during thermal treatment of BATE-laden polymers, and how can toxic emissions be mitigated?

- Answer : Pyrolysis of BATE at 400–600°C generates hydrogen bromide (HBr) and brominated dibenzofurans (PBDFs). Co-processing with calcium hydroxide (Ca(OH)₂) at 10 wt% reduces HBr emissions by 95% via neutralization to CaBr₂ and promotes debromination of PBDFs . Thermogravimetric analysis (TGA) coupled with FTIR is used to monitor volatile byproducts .

Q. How do environmental factors influence BATE’s bioaccumulation potential in aquatic ecosystems?

- Answer : BATE’s moderate log Kow (~6.8) and water solubility (0.1 mg/L) result in bioaccumulation factors (BAFs) exceeding 5,000 L/kg in fish like crucian carp. Its persistence in sediments (half-life >180 days) and trophic transfer via benthic organisms drive biomagnification. Stable isotope tracing (δ¹³C) in mesocosm studies confirms food web uptake as the dominant pathway .

Q. What contradictions exist in reported toxicological data for BATE, and how can they be resolved methodologically?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.